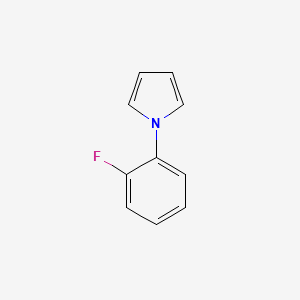

1-(2-fluorophenyl)-1H-pyrrole

Vue d'ensemble

Description

“1-(2-fluorophenyl)-1H-pyrrole” is a compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms. The 2-fluorophenyl group indicates the presence of a phenyl ring (a cyclic group of atoms with the formula C6H5) with a fluorine atom attached to the second carbon .

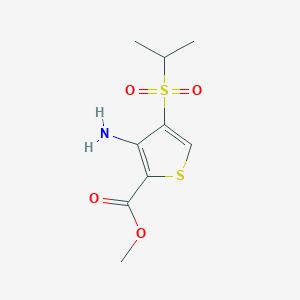

Molecular Structure Analysis

The molecular structure of “1-(2-fluorophenyl)-1H-pyrrole” would consist of a pyrrole ring attached to a phenyl ring via a single bond. The phenyl ring would have a fluorine atom attached to one of its carbon atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are determined by the structure of the compound. Without specific experimental data, it’s difficult to provide the physical and chemical properties of "1-(2-fluorophenyl)-1H-pyrrole" .

Applications De Recherche Scientifique

Synthesis of 1-(2-Fluorophenyl)pyrazoles

1-(2-Fluorophenyl)-1H-pyrrole is used in the synthesis of 1-(2-fluorophenyl)pyrazoles. This process involves a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile . The sydnones, which are reaction intermediates, are characterized by single crystal X-ray diffraction analysis .

Creation of Fused Heterocyclic Compounds

This compound plays a role in the creation of fused heterocyclic compounds bearing bridgehead nitrogen atoms. These are very relevant in the construction of diversity-oriented libraries . The imidazo[1,2-a]pyridine framework, which is one of these frameworks, has shown great promise in the treatment of cancer .

Biological Activity Against Cancer Cells

1-(2-Fluorophenyl)-1H-pyrrole has been shown to exhibit biological activity against certain types of cancer cells. This makes it a potential candidate for further research in cancer treatment.

Antibacterial and Antifungal Activity

In addition to its potential anti-cancer properties, this compound also exhibits antibacterial and antifungal activity. This suggests that it could be used in the development of new antimicrobial agents.

NMDA Receptor Antagonists

Some substances related to 1-(2-Fluorophenyl)-1H-pyrrole have been found to function as NMDA receptor antagonists . These substances elicit dissociative effects, making them of interest in neurological research .

Domino Reactions

1-(2-Fluorophenyl)-1H-pyrrole is involved in domino reactions, which include bromination, intramolecular nucleophilic substitution, and keto-enol tautomerism stages . These reactions are important in the synthesis of various chemical compounds .

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which are structurally similar to pyrrole compounds, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .

Mode of Action

Indole derivatives, which share a similar structure, are known to interact with their targets, leading to various changes in cellular processes . The interaction often involves electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

Indole derivatives are known to influence a variety of pathways, leading to diverse biological activities . For instance, they can affect amino acids routes, vitamins pathways (especially B vitamins), energetic routes, lipid metabolism, oxidative pathways, etc .

Pharmacokinetics

A related compound, vonoprazan, an acid-resistant pyrrole derivative, has been studied extensively . It is absorbed rapidly, reaching maximum plasma concentration at 1.5–2.0 h after oral administration. It distributes extensively into tissues with a mean apparent volume of distribution of 1050 L. The mean apparent terminal half-life of the drug is approximately 7.7 h in healthy adults .

Result of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities . These activities suggest that the compound may have significant molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, irradiance, and relative humidity can influence the activity of similar compounds . Additionally, the presence of enzymes that can detoxify the compound or mitigate the effects of oxidative stress in plants can also influence the compound’s action .

Propriétés

IUPAC Name |

1-(2-fluorophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLYMAWSPZKOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377619 | |

| Record name | 1-(2-fluorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorophenyl)-1H-pyrrole | |

CAS RN |

89096-77-5 | |

| Record name | 1-(2-Fluorophenyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89096-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-fluorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

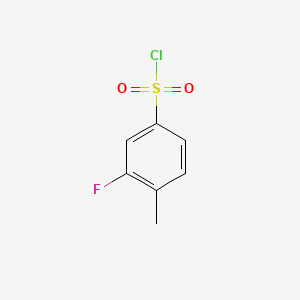

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

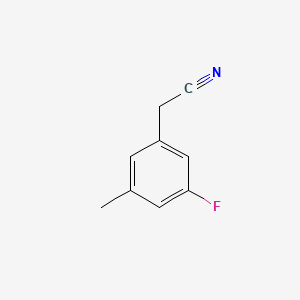

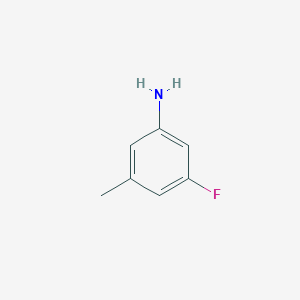

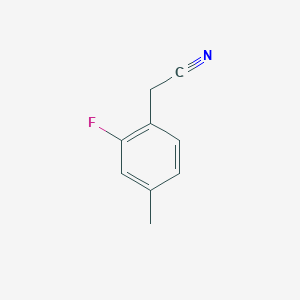

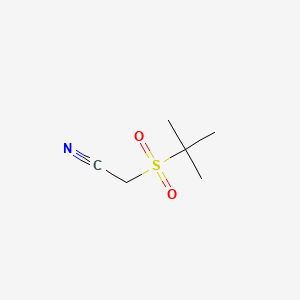

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.